Methyl2-methyl-2-sulfopropanoate
Description
Methyl 2-methyl-2-sulfopropanoate is an organosulfur compound characterized by a sulfonic acid group (-SO₃H) esterified to a methyl group and integrated into a branched carbon framework. Its structure comprises a propanoate backbone with a sulfonic acid substituent and a methyl group at the second carbon position, forming a tertiary carbon center. This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing sulfonate group and steric effects from the methyl substituents.
Properties
Molecular Formula |
C5H10O5S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
1-methoxy-2-methyl-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-5(2,4(6)10-3)11(7,8)9/h1-3H3,(H,7,8,9) |
InChI Key |
XSRCJEXMYUQZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-sulfopropanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of methyl 2-methyl-2-sulfopropanoate often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-sulfopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with methyl 2-methyl-2-sulfopropanoate under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-sulfopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which methyl 2-methyl-2-sulfopropanoate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 2-methyl-2-sulfopropanoate shares functional and structural similarities with the following compounds:
Physicochemical Properties
- Stability : Sulfonic acid esters are prone to hydrolysis under acidic or alkaline conditions, unlike sodium sulfonates, which are stable in aqueous media .
- Reactivity: The sulfonate group in Methyl 2-methyl-2-sulfopropanoate may participate in nucleophilic substitution or act as a leaving group, contrasting with carboxylic acids (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid), which undergo decarboxylation or esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
